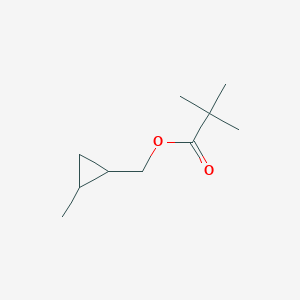
Ethyl 2-nitro-1-benzothiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-nitro-1-benzothiophene-3-carboxylate is a heterocyclic compound that belongs to the benzothiophene family Benzothiophenes are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-nitro-1-benzothiophene-3-carboxylate typically involves the nitration of 1-benzothiophene-3-carboxylate followed by esterification. One common method includes the reaction of 1-benzothiophene-3-carboxylic acid with nitric acid to introduce the nitro group, followed by esterification with ethanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and esterification processes. These methods are optimized for yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-nitro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Reduction: Ethyl 2-amino-1-benzothiophene-3-carboxylate.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones of the original compound.
Aplicaciones Científicas De Investigación
Ethyl 2-nitro-1-benzothiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-nitro-1-benzothiophene-3-carboxylate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The benzothiophene core can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-amino-1-benzothiophene-3-carboxylate: Similar structure but with an amino group instead of a nitro group.
Methyl 2-nitro-1-benzothiophene-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
2-Nitro-1-benzothiophene-3-carboxylic acid: Similar structure but without the ester group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and ester groups allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Propiedades
Número CAS |
92539-86-1 |
|---|---|
Fórmula molecular |
C11H9NO4S |
Peso molecular |
251.26 g/mol |
Nombre IUPAC |
ethyl 2-nitro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C11H9NO4S/c1-2-16-11(13)9-7-5-3-4-6-8(7)17-10(9)12(14)15/h3-6H,2H2,1H3 |
Clave InChI |
ZHERUEHGPHSSRG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(SC2=CC=CC=C21)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1,1-Dichloro-2-{[(2,3,3-triiodoprop-2-en-1-yl)oxy]methyl}cyclopropane](/img/structure/B14348278.png)
![2-(4-{4-[(2H-1,3-Benzodioxol-5-yl)oxy]butyl}piperazin-1-yl)pyrazine](/img/structure/B14348301.png)

![Ethyl 2-methyl-4-[(4-nitrophenyl)methoxy]butanoate](/img/structure/B14348321.png)




![1-[(Pentadecafluoroheptyl)oxy]octane](/img/structure/B14348344.png)
